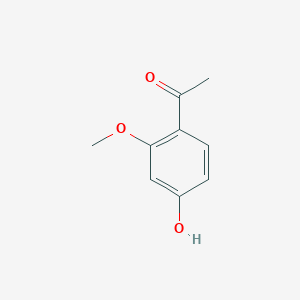

1-(4-Hydroxy-2-methoxyphenyl)ethanone

Descripción general

Descripción

1-(4-Hydroxy-2-methoxyphenyl)ethanone is an aromatic ketone . It is a natural product found in Ficus benghalensis and Iris germanica .

Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The InChI code is InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 . The molecular weight is 166.17 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.17 g/mol . The XLogP3 value is 1.4 . It has one hydrogen bond donor and three hydrogen bond acceptors . It has two rotatable bonds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity : Novel compounds synthesized from 1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated antimicrobial properties (M. Nagamani et al., 2018).

Inhibition of Platelet Aggregation : Paeonol, another name for 1-(2-hydroxy-4-methoxyphenyl)ethanone, and its analogues were evaluated for their ability to inhibit platelet aggregation, showing potential therapeutic applications (K. G. Akamanchi et al., 1999).

Heterocyclization in Organic Chemistry : The compound is used in condensation reactions with N,N-dimethylformamide dimethyl acetal for the synthesis of isoflavone and other heterocycles, demonstrating its utility in organic synthesis (V. Moskvina et al., 2015).

Crystallography and Molecular Structure : Studies on the crystal structure and molecular interactions of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone offer insights into its physical and chemical properties (V. Kesternich et al., 2010).

Natural Compound Isolation : The compound has been isolated from natural sources such as the stem bark of Lamprothamnus zanguebaricus, indicating its presence in certain plants and its potential pharmacological properties (M. R. Khan et al., 2003).

Synthesis of Antipsychotic Drugs : 1-(4-Hydroxy-3-methoxyphenyl)ethanone is a key starting material for the synthesis of the antipsychotic drug Iloperidone, demonstrating its role in pharmaceutical manufacturing (S. Boodida et al., 2022).

Chalcone Synthesis : This compound is used in the synthesis of chalcone derivatives, which have various pharmacological applications (K. J. Jarag et al., 2011).

Safety and Hazards

1-(4-Hydroxy-2-methoxyphenyl)ethanone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection, face protection, protective clothing, and protective gloves .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with proteins considered to be drug-targets .

Mode of Action

It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could impact its bioavailability.

Action Environment

It is known that the compound is stable under normal conditions of use, storage, and transport .

Análisis Bioquímico

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-(4-hydroxy-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHIPEXPAGCEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B505508.png)

![3,4,5-triethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B505509.png)

![3,5-dichloro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B505510.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505511.png)

![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505512.png)

![N-{4-[(3-bromo-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505514.png)

![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505515.png)

![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505516.png)

![N-{4-[(4-ethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B505519.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505522.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B505524.png)

![N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B505525.png)

![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B505526.png)